Derazantinib

Catalog No.
S547998
CAS No.
1234356-69-4
M.F
C29H29FN4O
M. Wt
468.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Derazantinib

CAS Number

1234356-69-4

Product Name

Derazantinib

IUPAC Name

(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine

Molecular Formula

C29H29FN4O

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)/t26-/m1/s1

InChI Key

KPJDVVCDVBFRMU-AREMUKBSSA-N

SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F

Solubility

Soluble in DMSO, not in water

Synonyms

ARQ 087; ARQ087; ARQ-087; Derazantinib

Canonical SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F

Isomeric SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3C[C@H](C4=CC=CC=C4C3=N2)C5=CC=CC=C5F

Description

The exact mass of the compound Derazantinib is 468.2325 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

FGFRs are a family of cell-surface proteins involved in cell growth, proliferation, and survival. Derazantinib works by blocking the activity of these receptors, specifically FGFR1, FGFR2, and FGFR3. This disrupts the signaling pathways that cancer cells rely on to grow and survive. []

Research on Derazantinib

Derazantinib is currently being studied in clinical trials for the treatment of various cancers, including:

  • Intrahepatic cholangiocarcinoma (iCCA): This is a cancer of the bile ducts in the liver. Studies have shown promising results for derazantinib in patients with iCCA harboring specific genetic alterations in the FGFR2 gene, such as fusions or mutations. []
  • Urothelial carcinoma: This is a cancer of the lining of the urinary tract. Early research suggests that derazantinib may have some activity in patients with metastatic urothelial carcinoma with FGFR1-3 genetic alterations, but further investigation is needed. []

Derazantinib is an orally bioavailable compound that serves as a selective inhibitor of fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3). It is classified as an ATP-competitive pan-FGFR inhibitor, demonstrating potent activity against these kinases with IC50 values of 1.8 nM for FGFR2 and 4.5 nM for FGFR1 . The compound has garnered attention for its potential therapeutic applications in treating various cancers associated with FGFR genetic aberrations.

Derazantinib acts by inhibiting the fibroblast growth factor receptor (FGFR) family. FGFRs are receptor tyrosine kinases that play a crucial role in cell growth, differentiation, and survival []. In some cholangiocarcinoma tumors, mutations or fusions in the FGFR genes lead to uncontrolled activation of these pathways, promoting tumor growth [].

Derazantinib binds to the ATP-binding pocket of FGFRs, preventing them from binding to ATP, the cellular energy molecule required for their activation []. This disrupts the downstream signaling cascade triggered by FGFRs, ultimately leading to the inhibition of tumor cell proliferation and survival [].

Derazantinib is currently under investigation, and its complete safety profile is still being established. Clinical trials have reported side effects such as fatigue, dry mouth, diarrhea, taste changes, and hair loss []. Additionally, some patients experience elevations in liver enzymes, which can be monitored and managed [].

That typically require advanced organic chemistry techniques. While specific synthetic routes are proprietary or not widely disclosed in literature, it generally includes steps such as:

  • Formation of key intermediates: Starting materials undergo reactions to form intermediates that possess the necessary functional groups.
  • Coupling reactions: These intermediates are then coupled to form the final structure of derazantinib.
  • Purification: The final product is purified using techniques like high-performance liquid chromatography to ensure high purity levels.

In clinical studies, derazantinib has shown promising anti-tumor activity, particularly in patients with advanced or unresectable cancers harboring FGFR mutations. For instance, in a Phase 1b/2 study involving metastatic urothelial cancer, derazantinib demonstrated a manageable safety profile but limited efficacy when used alone or in combination with atezolizumab . Additionally, it has been effective in inhibiting the proliferation and migration of keloid fibroblasts in vitro, showcasing its potential beyond oncology applications .

Derazantinib is primarily investigated for its use in treating cancers associated with FGFR mutations or fusions. Its applications include:

  • Metastatic Urothelial Cancer: Evaluated as monotherapy and in combination therapies.
  • Intrahepatic Cholangiocarcinoma: Demonstrated activity in patients with advanced stages of this cancer type .
  • Keloid Treatment: Exhibited potential in inhibiting fibroblast activity related to keloid formation .

Derazantinib shares its therapeutic target with several other compounds that inhibit fibroblast growth factor receptors. Below is a comparison highlighting its uniqueness:

Compound NameTarget KinasesUnique Features
AxitinibVEGFR1-3, PDGFRPrimarily used for renal cell carcinoma; broader kinase inhibition profile.
ErdafitinibFGFR1-4Approved for bladder cancer; shows broader FGFR targeting but similar indications.
NintedanibVEGFR, PDGFR, FGFRMulti-targeted kinase inhibitor; used primarily for lung cancer and fibrosis.
LenvatinibVEGFR1-3, FGFR1-4Broad spectrum kinase inhibitor; used for thyroid cancer and hepatocellular carcinoma.

Derazantinib's specificity towards FGFRs and its unique biochemical profile distinguish it from these compounds, making it a candidate for targeted therapies where FGFR mutations play a critical role.

Molecular Structure and Composition

Derazantinib represents a structurally distinctive fibroblast growth factor receptor inhibitor characterized by its benzoquinazoline core scaffold [1] [2]. The compound possesses a molecular formula of C₂₉H₂₉FN₄O, indicating a complex organic structure containing 29 carbon atoms, 29 hydrogen atoms, one fluorine atom, four nitrogen atoms, and one oxygen atom [1] [2]. The molecular weight of derazantinib is established at 468.57 grams per mole, with an exact mass of 468.232544 daltons [1] [2] [4].

The structural architecture of derazantinib is built upon a 5,6-dihydrobenzo[h]quinazolin-2-amine backbone, which distinguishes it from conventional quinazoline-based kinase inhibitors [1] [2]. This benzoquinazoline framework incorporates a saturated six-membered ring fused to the quinazoline system, creating a tricyclic aromatic heterocycle that serves as the primary scaffold [1] [2]. The compound features a 2-fluorophenyl substituent attached at the 6-position of the dihydrobenzoquinazoline ring system, contributing to its three-dimensional conformation and binding characteristics [1] [2].

A significant structural component of derazantinib is the presence of a substituted aniline moiety connected through an aminoethyl linker chain [1] [2]. This side chain contains a 2-methoxyethylamino group that provides additional molecular flexibility and contributes to the compound's solubility properties [1] [2]. The overall molecular architecture results in a compound with defined spatial arrangements that facilitate specific interactions with fibroblast growth factor receptor binding sites [4].

Table 1: Molecular Structure and Composition of Derazantinib

PropertyValueSource
Molecular FormulaC₂₉H₂₉FN₄O [1] [2]
Molecular Weight (g/mol)468.57 [1] [2] [4]
CAS Number1234356-69-4 [1] [2] [4]
Chemical Name (IUPAC)(6R)-6-(2-Fluorophenyl)-N-(3-{2-[(2-methoxyethyl)amino]ethyl}phenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine [1] [2]
StereochemistryAbsolute [5]
Defined Stereocenters1/1 [2] [5]
Exact Mass (Da)468.232544 [4]
Monoisotopic Mass (Da)468.232540 [2]

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for derazantinib is systematically defined as (6R)-6-(2-fluorophenyl)-N-(3-{2-[(2-methoxyethyl)amino]ethyl}phenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine [1] [2]. This comprehensive chemical name precisely describes the molecular structure and stereochemical configuration of the compound [1] [2].

The nomenclature begins with the stereochemical descriptor (6R), indicating the absolute configuration at the carbon center bearing the fluorophenyl substituent [1] [2]. The 6-(2-fluorophenyl) portion specifies the attachment of a fluorine-substituted phenyl ring at position 6 of the dihydrobenzoquinazoline system [1] [2]. The fluorine atom is positioned at the ortho position (2-position) of the phenyl ring, contributing to the compound's electronic properties and binding affinity [1] [2].

The N-(3-{2-[(2-methoxyethyl)amino]ethyl}phenyl) segment describes the complex aniline substituent attached to the quinazoline nitrogen [1] [2]. This portion includes a phenyl ring substituted at the meta position (3-position) with an ethyl chain that terminates in a secondary amine linked to a 2-methoxyethyl group [1] [2]. The 5,6-dihydrobenzo[h]quinazolin-2-amine designation identifies the core heterocyclic system with its specific ring fusion pattern and the primary amine functionality at position 2 of the quinazoline ring [1] [2].

Alternative nomenclature systems have been employed for derazantinib, including the Chemical Abstracts Service systematic name: Benzo[h]quinazolin-2-amine, 6-(2-fluorophenyl)-5,6-dihydro-N-[3-[2-[(2-methoxyethyl)amino]ethyl]phenyl]-, (6R)- [1] [2]. This alternative naming convention follows Chemical Abstracts Service indexing rules and provides an equivalent description of the molecular structure [1] [2].

Physicochemical Properties

Derazantinib exhibits distinctive physicochemical characteristics that influence its behavior in biological systems and pharmaceutical applications [4] [19]. The compound demonstrates a predicted density of 1.2 ± 0.1 grams per cubic centimeter, indicating a relatively dense molecular structure consistent with its aromatic heterocyclic composition [4]. The boiling point is calculated at 615.1 ± 65.0 degrees Celsius, reflecting the substantial intermolecular forces present in the crystalline solid [4] [19].

The lipophilicity of derazantinib is characterized by a logarithmic partition coefficient (LogP) value of 5.66, indicating significant hydrophobic character [4]. This high LogP value suggests preferential partitioning into lipid phases and potential for membrane permeability [4]. The predicted acid dissociation constant (pKa) of 9.04 ± 0.19 indicates that derazantinib behaves as a weak base under physiological conditions [19].

Thermal properties of derazantinib include a flash point of 325.8 ± 34.3 degrees Celsius, demonstrating thermal stability under normal handling conditions [4]. The vapor pressure at 25 degrees Celsius is essentially negligible at 0.0 ± 1.8 millimeters of mercury, indicating minimal volatility [4]. The index of refraction is measured at 1.632, providing optical characterization of the crystalline material [4].

Derazantinib exists as a crystalline solid under standard conditions, appearing as a white to yellow powder [19]. The compound requires storage at -20 degrees Celsius to maintain stability and prevent degradation [4] [19]. Melting point data is not currently available in the literature, representing a gap in the complete physicochemical characterization [4].

Table 2: Physicochemical Properties of Derazantinib

PropertyValueSource
Density (g/cm³)1.2 ± 0.1 [4]
Boiling Point (°C)615.1 ± 65.0 [4] [19]
Flash Point (°C)325.8 ± 34.3 [4]
LogP5.66 [4]
pKa (predicted)9.04 ± 0.19 [19]
Vapour Pressure (mmHg at 25°C)0.0 ± 1.8 [4]
Index of Refraction1.632 [4]
Melting PointNot Available [4]
Physical FormCrystalline solid [19]
ColorWhite to yellow [19]
Storage Temperature (°C)-20 [4] [19]

Solubility characteristics of derazantinib demonstrate significant variation across different solvent systems [19] [22]. In dimethyl sulfoxide, the compound achieves maximum concentrations of 47.67 milligrams per milliliter (101.73 millimolar) [19]. Dimethylformamide provides moderate solubility with maximum concentrations of 30.0 milligrams per milliliter (64.02 millimolar) [19]. Aqueous solubility is severely limited, with essentially no measurable solubility in water [22]. In physiologically relevant media, such as dimethylformamide:phosphate buffered saline mixtures (1:3 ratio at pH 7.2), solubility decreases dramatically to 0.25 milligrams per milliliter (0.53 millimolar) [19].

Table 3: Solubility Profile of Derazantinib

Solvent SystemConcentration (mg/mL)Concentration (mM)Source
DMSO47.67101.73 [19]
DMF30.064.02 [19]
DMF:PBS (pH 7.2) (1:3)0.250.53 [19]
WaterNot soluble- [22]

Stereochemistry and Configuration

Derazantinib possesses absolute stereochemistry with a single defined stereocenter located at the 6-position of the dihydrobenzoquinazoline ring system [2] [5]. The compound exists in the (6R)-configuration, indicating that the 2-fluorophenyl substituent adopts a specific three-dimensional orientation that contributes to its biological activity [1] [2]. This stereochemical arrangement is critical for the compound's binding affinity and selectivity toward fibroblast growth factor receptors [2] [5].

The stereochemical assignment follows Cahn-Ingold-Prelog priority rules, where the (R)-configuration indicates the clockwise arrangement of substituents when viewed from a specific orientation [2] [5]. The presence of only one stereocenter (1/1 defined stereocenters) simplifies the stereochemical complexity compared to compounds with multiple chiral centers [2] [5]. The absence of E/Z centers indicates that no geometric isomerism is present in the molecular structure [5].

Crystal structure analysis and conformational studies demonstrate that the (6R)-stereochemistry positions the fluorophenyl group in an optimal orientation for hydrogen bonding interactions within the fibroblast growth factor receptor binding pocket [1] [2]. This specific configuration contributes to the compound's potency against fibroblast growth factor receptor subtypes 1, 2, and 3 [4]. The stereochemical purity of derazantinib is essential for maintaining consistent biological activity and reducing potential off-target effects [2] [5].

Racemic forms of derazantinib have been synthesized and characterized, providing comparative studies of stereochemical effects on biological activity [6]. The racemate possesses the same molecular formula and weight as the enantiomerically pure form but exhibits different pharmacological properties due to the presence of both (6R)- and (6S)-isomers [6]. These studies highlight the importance of stereochemical control in the synthesis and development of derazantinib as a therapeutic agent [6].

Structural Comparison with Related Fibroblast Growth Factor Receptor Inhibitors

Derazantinib exhibits distinctive structural features that differentiate it from other clinically approved fibroblast growth factor receptor inhibitors [23] [24]. The benzoquinazoline core scaffold of derazantinib represents a unique structural class among fibroblast growth factor receptor inhibitors, contrasting with the quinazoline, quinoxaline, and tricyclic urea scaffolds employed in other compounds [1] [2] [23].

Pemigatinib utilizes a tricyclic urea scaffold that forms two hydrogen bonds with Ala564 in the hinge region of fibroblast growth factor receptor 1, contributing to its exceptional potency with an IC₅₀ of 0.2 nanomolar [23]. Erdafitinib employs a quinoxaline core that establishes only one hydrogen bond with Ala564, resulting in slightly reduced potency compared to pemigatinib and infigratinib [23]. Infigratinib incorporates an N-aryl-N'-pyrimidin-4-yl urea scaffold that also forms two hinge region hydrogen bonds, achieving an IC₅₀ of 0.9 nanomolar against fibroblast growth factor receptor 1 [23].

A critical structural distinction of derazantinib is the absence of the 3,5-dimethoxyphenyl ring system that characterizes pemigatinib, erdafitinib, and infigratinib [23] [24]. This dimethoxyphenyl moiety typically forms hydrogen bonds with Asp641, enhancing selectivity for fibroblast growth factor receptors over other kinases [23]. The absence of this feature in derazantinib may contribute to its broader kinase inhibition profile, including activity against colony stimulating factor-1 receptor and vascular endothelial growth factor receptor 2 [11].

Table 4: FGFR Inhibitory Activity of Derazantinib and Related Compounds

CompoundTargetIC₅₀ (nM)Source
DerazantinibFGFR14.5 [4]
DerazantinibFGFR21.8 [4]
DerazantinibFGFR34.5 [4]
DerazantinibFGFR4Weak activity [11]
PemigatinibFGFR10.2 [23]
ErdafitinibFGFR11.2 [23]
InfigratinibFGFR10.9 [23]
FutibatinibFGFR1<10 [12]
PD173074FGFR121.5 [25]

The binding mode analysis reveals that derazantinib achieves fibroblast growth factor receptor inhibition through interactions between its quinazoline nitrogen atoms and the hinge region, similar to other quinazoline-based inhibitors [1] [2]. However, the extended benzoquinazoline system provides additional hydrophobic interactions that may contribute to its selectivity profile [1] [2]. Resistance studies indicate that derazantinib maintains activity against certain gatekeeper mutations that significantly impair other fibroblast growth factor receptor inhibitors, potentially due to its unique structural architecture [12].

Comparative potency analysis demonstrates that while derazantinib exhibits nanomolar activity against fibroblast growth factor receptors 1-3, it shows reduced potency compared to the most recent generation of inhibitors [4] [23]. Derazantinib achieves IC₅₀ values of 4.5, 1.8, and 4.5 nanomolar against fibroblast growth factor receptors 1, 2, and 3, respectively [4]. This contrasts with pemigatinib's sub-nanomolar potency and represents a moderate position within the spectrum of fibroblast growth factor receptor inhibitor activities [4] [23].

Table 5: Structural Comparison of FGFR Inhibitors

CompoundCore ScaffoldHinge BindingSelectivity FeatureSource
DerazantinibBenzoquinazolineQuinazoline nitrogen atoms3,5-Dimethoxyphenyl absent [1] [2]
PemigatinibTricyclic ureaTwo H-bonds with Ala5643,5-Dimethoxyphenyl ring [23]
ErdafitinibQuinoxalineOne H-bond with Ala5643,5-Dimethoxyphenyl ring [23]
InfigratinibN-aryl-N'-pyrimidin-4-yl ureaTwo H-bonds with Ala5643,5-Dimethoxyphenyl ring [23]
FutibatinibQuinazolineTwo H-bonds3,5-Dimethoxyphenyl ring [27]
PD173074Pyrido[2,3-d]pyrimidin-7-oneTwo H-bondsDichlorodimethoxyphenyl [9] [25]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

468.23253972 g/mol

Monoisotopic Mass

468.23253972 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N9B0H171MJ

Dates

Modify: 2023-08-15
1: Rossi LD, Vasconcelos GC, Saliba GR, Magalhães Lde C, Soares AM, Cordeiro SS, Amorim RH. [Reliability of functional vision assessment in children with low vision from 2 to 6 years old--searching for evidences]. Arq Bras Oftalmol. 2012 Jul-Aug;75(4):259-63. Portuguese. PubMed PMID: 23258657.
2: Ganguli D, Das N, Saha I, Sanapala KR, Chaudhuri D, Ghosh S, Dey S. Association between inflammatory markers and cardiovascular risk factors in women from Kolkata, W.B, India. Arq Bras Cardiol. 2011 Jan;96(1):38-46. Epub 2010 Dec 22. English, Portuguese, Spanish. PubMed PMID: 21180893.
3: Castinheiras-Neto AG, Costa-Filho IR, Farinatti PT. [Cardiovascular responses to resistance exercise are affected by workload and intervals between sets]. Arq Bras Cardiol. 2010 Oct;95(4):493-501. Multiple languages. PubMed PMID: 21180785.
4: Castinheiras-Neto AG, Costa-Filho IR, Farinatti PT. [Cardiovascular responses to resistance exercise are affected by workload and intervals between sets.]. Arq Bras Cardiol. 2010 Sep 3. pii: S0066-782X2010005000119. [Epub ahead of print] Portuguese. PubMed PMID: 20802962.
5: Dantas RO, Alves LM, Cassiani Rde A. Gender differences in proximal esophageal contractions. Arq Gastroenterol. 2009 Oct-Dec;46(4):284-7. PubMed PMID: 20232007.
6: Gonçalves AA, Cardão FL, Soares MG, Weksler A, Weksler C, Tura BR, da Silva PR, da Rocha AS. Predictive value of angina to detect coronary artery disease in patients with severe aortic stenosis aged 50 years or older. Arq Bras Cardiol. 2006 Dec;87(6):701-4. English, Portuguese. PubMed PMID: 17262106.

Explore Compound Types